Lipophilicity Modulation: Pyridin-4-yl vs. Phenyl Substituent at the THIQ 1-Position
The 1-(pyridin-4-yl) substituent confers lower lipophilicity compared with the corresponding 1-phenyl analog, as quantified by the logP difference. The target compound exhibits a logP of 2.65 (measured/computed via ChemSrc) [1], whereas 1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 22990-19-8) shows a logP of 2.70–3.25 depending on the source [2]. The parent unsubstituted 1,2,3,4-tetrahydroisoquinoline scaffold has a logP of 1.31–1.57 [3]. This places the pyridin-4-yl analog in an intermediate lipophilicity range, which is significant because the pyridinyl nitrogen introduces polarity without drastically elevating molecular weight (210.27 vs. 209.29 for the phenyl analog).
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.65 (ChemSrc); XLogP3 = 2.0 (ChemicalBook/PubChem computed) |
| Comparator Or Baseline | 1-Phenyl-THIQ: LogP = 2.70–3.25; Unsubstituted THIQ: LogP = 1.31–1.57 |
| Quantified Difference | ΔLogP ≈ -0.05 to -0.60 vs. phenyl analog; ΔLogP ≈ +1.08 to +1.34 vs. unsubstituted THIQ |
| Conditions | Computed/experimental LogP values from public databases |
Why This Matters
Intermediate lipophilicity is generally favorable for oral bioavailability and CNS drug-likeness (Lipinski Rule of 5; LogP < 5), making this scaffold a more balanced starting point than the more lipophilic phenyl analog for lead optimization programs.
- [1] ChemSrc. 1-(4-Pyridyl)-1,2,3,4-tetrahydroisoquinoline, CAS 180272-43-9. LogP: 2.64550; Density: 1.108 g/cm³; Melting Point: 122–124 °C. View Source
- [2] ChemSrc. 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, CAS 22990-19-8. LogP: 2.70; Density: 1.065 g/cm³. View Source
- [3] FooDB / NP-MRD. 1,2,3,4-Tetrahydroisoquinoline: logP 1.31 (ALOGPS), 1.57 (ChemAxon); pKa (strongest basic) 9.36. View Source
